Bis(sulfosuccinimidyl) suberate sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(sulfosuccinimidyl) suberate sodium salt, also known as BS3, is a water-soluble protein cross-linker . It is used for cross-linking and targeting of mouse erythrocytes, receptor-ligand cross-linking, cross-linking of calveolin proteins, cross-linking of growth factors to proteinase inhibitor, and cross-linking of glass bead .

Synthesis Analysis

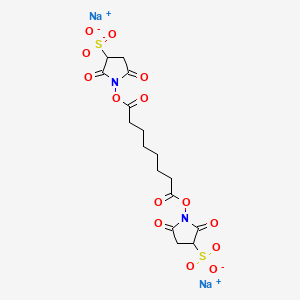

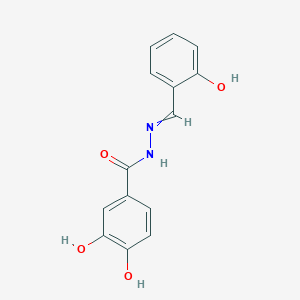

BS3 contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm . NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group .Molecular Structure Analysis

The molecular formula of BS3 is C16H18N2O14S2Na2 . It has a molecular weight of 572.43 . The spacer arm length is 11.4 Å (8 atoms) .Chemical Reactions Analysis

BS3 is a homobifunctional crosslinker that reacts with primary amines to form stable amide bonds . It is reactive towards amino groups (primary amines) and can react rapidly with any primary amine-containing molecule .Physical And Chemical Properties Analysis

BS3 is water-soluble due to its terminal sulfonyl substituents . It is soluble up to ∼100 mM in water and many commonly used buffers . It is non-cleavable and membrane impermeable .科学的研究の応用

Protein Labeling & Crosslinking

BS3 is used in protein analysis for labeling and crosslinking . It contains an amine-reactive N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm. NHS esters react with primary amines at pH 7-9 to form stable amide bonds .

Crosslinking Cell-Surface Proteins

Before cell lysis and immunoprecipitation, BS3 is used to crosslink cell-surface proteins . This allows for the preservation of protein interactions that might otherwise be disrupted during the lysis process.

Identification of Receptor-Ligand Interactions

BS3 is used to identify receptor-ligand interactions by chemical crosslinking . This can provide valuable insights into the mechanisms of cellular signaling and communication.

Fixation of Protein Interactions

BS3 is used to ‘fix’ protein interactions, allowing for the identification of weak or transient protein interactions . This can be particularly useful in the study of dynamic protein complexes.

Identification of Near-Neighbor Protein Interactions

BS3 can be used to identify near-neighbor protein interactions . This can provide information about the spatial organization of proteins within a complex or within a cellular compartment.

Analysis of Amyloid-β Peptide Behavior

BS3 has been used in the study of Alzheimer’s disease to analyze the behavior of amyloid-β peptide in solution and in phospholipid membranes . The crosslinking ability of BS3 was used to stabilize the peptide oligomers prior to electrophoresis, providing insights into the aggregation state of the peptide .

7. Preparation of Protein-Protein, Receptor-Ligand and Hapten Carrier Molecule Conjugates BS3 is useful for the preparation of protein-protein, receptor-ligand and hapten carrier molecule conjugates . These conjugates can be used in a variety of research applications, including the study of protein interactions and the development of immunoassays.

Safety And Hazards

特性

IUPAC Name |

disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJYOHMBGJPESL-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2Na2O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10421984 |

Source

|

| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(sulfosuccinimidyl) suberate sodium salt | |

CAS RN |

127634-19-9 |

Source

|

| Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Bis(sulfosuccinimidyl) suberate sodium salt (BS3) contribute to understanding protein structures within complexes?

A1: BS3 is a chemical crosslinker that targets primary amines, typically found in lysine residues and the N-terminus of proteins. [, ] When applied to a protein complex, BS3 forms covalent bonds between amino acid residues in close proximity. By analyzing the crosslinked peptides using mass spectrometry, researchers can identify the specific amino acids involved in crosslinking. This information provides valuable insights into the spatial arrangement of proteins within a complex, revealing which regions are close together in the native state. []

Q2: Can you give an example of how Bis(sulfosuccinimidyl) suberate sodium salt (BS3) has been specifically utilized in research?

A2: In a study focusing on the human TIM22 complex, a molecular machine responsible for protein transport within mitochondria, researchers employed BS3 to decipher the complex's architecture. [] By crosslinking the isolated TIM22 complex with BS3 and analyzing the resulting crosslinked peptides, the researchers successfully mapped interactions between various subunits of the complex, including the small TIM chaperone complex. This approach unveiled novel insights into the structural organization of the human TIM22 complex, furthering our understanding of its function in protein translocation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(6-phenylmethoxy-1-triethylsilyloxyhexyl)imidazolidin-2-one](/img/structure/B1146081.png)

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146082.png)

![2-[(2Z)-2-Penten-2-yl]pyridine](/img/structure/B1146095.png)